molecular formula C17H24N4O3 B4344609 N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4344609
M. Wt: 332.4 g/mol
InChI Key: KTJMVBRDZOUBQJ-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by its unique adamantyl and pyrazolyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group is introduced through a reaction between adamantane and a suitable alkylating agent.

    Pyrazole Ring Formation: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The adamantylmethyl intermediate is then coupled with the pyrazole derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The adamantylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(1-adamantylmethyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide.

    Reduction: Formation of N-(1-adamantylmethyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The adamantyl group enhances the compound’s stability and facilitates its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantylmethyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide
  • N-(1-adamantylmethyl)-2-(4-chloro-1H-pyrazol-1-yl)propanamide
  • N-(1-adamantylmethyl)-2-(4-methyl-1H-pyrazol-1-yl)propanamide

Uniqueness

N-(1-adamantylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the adamantyl and nitro groups, which confer distinct chemical and biological properties. The adamantyl group provides structural rigidity and enhances lipophilicity, while the nitro group is a versatile functional group that can undergo various chemical transformations.

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-11(20-9-15(8-19-20)21(23)24)16(22)18-10-17-5-12-2-13(6-17)4-14(3-12)7-17/h8-9,11-14H,2-7,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJMVBRDZOUBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC12CC3CC(C1)CC(C3)C2)N4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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